Paroxetina trans N-Bencílica

Descripción general

Descripción

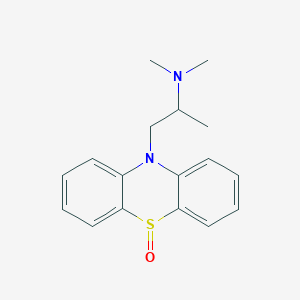

Trans N-Benzyl Paroxetine, also known as Trans N-Benzyl Paroxetine, is a useful research compound. Its molecular formula is C26H26FNO3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality trans N-Benzyl Paroxetine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans N-Benzyl Paroxetine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la Depresión y los Trastornos de Ansiedad

Paroxetine, un inhibidor selectivo de la recaptación de serotonina, ha mostrado efectos terapéuticos prometedores en el tratamiento de la depresión y los trastornos de ansiedad . Se utiliza fuera de la etiqueta en niños y adolescentes . La ansiedad es un estado emocional caracterizado por sentimientos de miedos irracionales, sentimientos de peligro y puede tener diferentes grados de gravedad y duración .

Modulación de la Respuesta al Miedo

La Paroxetina juega un papel en la modulación de la respuesta al miedo. Los ajustes incorrectos en la sintonización de componentes específicos del circuito, incluidas las deficiencias en la amortiguación de las respuestas al estrés de la amígdala por las regiones prefrontales, están involucrados en las alteraciones en la respuesta al miedo .

Tratamiento de las Fobias Sociales

Las fobias sociales pueden representar hasta el 13% de los diagnósticos de trastornos de ansiedad. La ansiedad social se manifiesta en el miedo a la evaluación social negativa y la humillación, lo que interrumpe la calidad del funcionamiento social . Paroxetine se ha utilizado en el tratamiento de estos trastornos .

Propiedades Anticancerígenas

Paroxetine ha demostrado ser prometedora como agente para combatir el cáncer . Se ha informado que inhibe la síntesis de ADN en linfomas malignos y para exhibir efectos citotóxicos en una variedad de tumores malignos .

Inducción de Actividad Proapoptótica

Investigaciones anteriores han demostrado que Paroxetine induce actividad proapoptótica en células de cáncer de hígado y células de cáncer gástrico

Mecanismo De Acción

Target of Action

Trans N-Benzyl Paroxetine primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . It plays a crucial role in the etiology of affective disorders .

Mode of Action

Trans N-Benzyl Paroxetine interacts with its target, SERT, by inhibiting serotonin reuptake . This interaction results in an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The onset of action of paroxetine is reported to be approximately 6 weeks .

Biochemical Pathways

Trans N-Benzyl Paroxetine affects the serotonin pathway. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can have downstream effects on mood regulation and other neurological functions .

Pharmacokinetics

After oral administration, Trans N-Benzyl Paroxetine is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites . It easily accumulates in vivo after repeated administration, and its pharmacokinetic characteristics alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time .

Result of Action

The inhibition of serotonin reuptake by Trans N-Benzyl Paroxetine results in the treatment of symptoms of depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause .

Action Environment

The action, efficacy, and stability of Trans N-Benzyl Paroxetine can be influenced by various environmental factors. For instance, genetic polymorphisms and nonlinear metabolism have been linked to the pharmacokinetic variability of paroxetine . Furthermore, the formulation of the drug can also impact its absorption-related pharmacokinetics .

Direcciones Futuras

Propiedades

IUPAC Name |

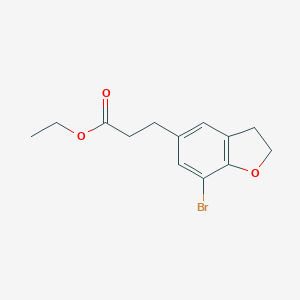

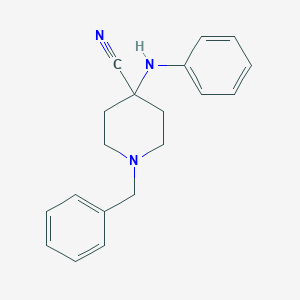

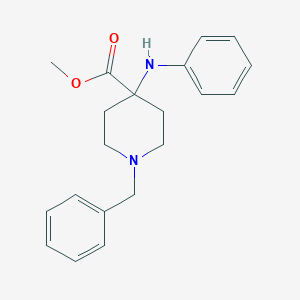

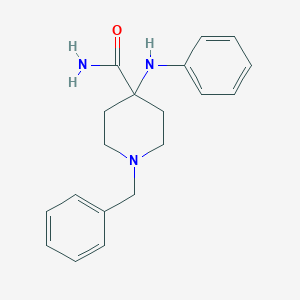

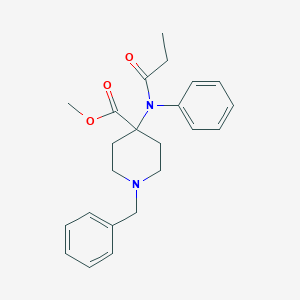

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTKMLMRHVWXHN-URXFXBBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123259 | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105813-14-7 | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105813-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylparoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLPAROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLV7RU9XDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)